4-(4-Fluoro-2-methylphenyl)piperidine is a substituted piperidine derivative that serves as a crucial building block in the development of various pharmaceutical compounds. Notably, it represents a key structural component in vestipitant (2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide), a potent and selective neurokinin 1 (NK1) receptor antagonist. [ [] ]
NK1 receptor antagonists are a class of compounds that block the action of Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and mood regulation. [ [] ] Due to its role in these processes, 4-(4-fluoro-2-methylphenyl)piperidine, through its incorporation into vestipitant, has garnered significant interest in the field of medicinal chemistry for its potential therapeutic applications in conditions such as major depressive disorders and chemotherapy-induced nausea and vomiting (CINV). [ [, ] ]
The synthesis of 4-(4-fluoro-2-methylphenyl)piperidine is achieved through a multi-step process. While the specific details of the synthesis route may vary depending on the desired stereochemistry and overall yield, a common approach involves the use of appropriately substituted C-phenylpiperazine derivatives. [ [] ]
The molecular structure of 4-(4-fluoro-2-methylphenyl)piperidine consists of a piperidine ring substituted at the 4-position with a 4-fluoro-2-methylphenyl group. [ [] ] The spatial arrangement of these substituents, particularly the stereochemistry at the piperidine ring, significantly influences the compound's pharmacological properties.
The mechanism of action of 4-(4-fluoro-2-methylphenyl)piperidine is intrinsically linked to its role as a structural component of larger molecules, such as vestipitant. [ [] ] Vestipitant exerts its pharmacological effects by antagonizing the NK1 receptor, effectively blocking the binding of Substance P to its receptor.
The primary application of 4-(4-fluoro-2-methylphenyl)piperidine lies in its use as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its incorporation into vestipitant exemplifies this application. [ [, ] ] Vestipitant, by virtue of its potent and selective NK1 receptor antagonism, has been investigated for its therapeutic potential in:
Major Depressive Disorders: Preclinical studies have demonstrated the efficacy of NK1 receptor antagonists in alleviating depressive symptoms in animal models. [ [, ] ] These promising findings have led to clinical trials exploring the use of vestipitant in treating major depressive disorders in humans.
Chemotherapy-Induced Nausea and Vomiting (CINV): NK1 receptor antagonists effectively control CINV, a common and debilitating side effect of chemotherapy. [ [] ] Vestipitant has shown promising results in clinical trials for preventing both acute and delayed phases of CINV.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4